molecular formula C17H26N4O B11796761 1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11796761
M. Wt: 302.4 g/mol
InChI Key: RMIGSIBESOBBCR-UHFFFAOYSA-N
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Description

1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a methyl group, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with a pyridine derivative, followed by the introduction of a piperidine ring through a series of nucleophilic substitution reactions. The final step often involves the acetylation of the piperidine nitrogen to form the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is unique due to its combination of piperazine, pyridine, and piperidine rings, which confer specific chemical properties and potential biological activities. This structural complexity makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C17H26N4O

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C17H26N4O/c1-14(22)21-8-4-3-5-16(21)15-6-7-17(18-13-15)20-11-9-19(2)10-12-20/h6-7,13,16H,3-5,8-12H2,1-2H3

InChI Key

RMIGSIBESOBBCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CN=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

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